molecular formula C17H14BrF2N5OS B12036385 N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577766-41-7

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12036385
CAS No.: 577766-41-7
M. Wt: 454.3 g/mol
InChI Key: FTHUWCZLLWKEEY-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-difluorophenyl group, a pyridinyl-triazolyl group, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 2-bromo-4,6-difluorophenyl intermediate: This step involves the bromination and fluorination of a phenyl ring.

    Synthesis of the 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling of the intermediates: The final step involves coupling the bromo-difluorophenyl intermediate with the triazole intermediate via a sulfanyl linkage, followed by acetamide formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and the acetamide group can undergo reduction to amines.

    Cyclization reactions: The triazole ring can participate in further cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic reagents: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific biological target. Generally, compounds of this nature may act by:

    Inhibiting enzyme activity: By binding to the active site or allosteric site of an enzyme.

    Modulating receptor function: By interacting with specific receptors on cell surfaces.

    Disrupting protein-protein interactions: By binding to key proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific substitution pattern and the presence of both bromo and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity.

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound under discussion possesses unique structural features that may enhance its pharmacological potential.

Chemical Structure

The IUPAC name of the compound is as follows:

Property Details
IUPAC Name This compound
CAS Number 578699-95-3
Molecular Formula C14H14BrF2N5OS
Molecular Weight 396.27 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

  • Antibacterial Properties : The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that triazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and replication. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazole can effectively inhibit the growth of fungi by interfering with ergosterol biosynthesis in fungal cell membranes . The specific compound's activity against common fungal strains needs further investigation.

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in vitro. Triazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell survival .
  • Case Studies : In studies involving human colon cancer cell lines (HCT 116), triazole derivatives exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazole derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine and fluorine) on the phenyl ring enhances the compound's reactivity and interaction with biological targets.
  • Triazole Ring Modifications : Variations in the triazole ring and substitutions at different positions can significantly alter the biological activity and selectivity of these compounds .

Properties

CAS No.

577766-41-7

Molecular Formula

C17H14BrF2N5OS

Molecular Weight

454.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H14BrF2N5OS/c1-2-25-16(10-3-5-21-6-4-10)23-24-17(25)27-9-14(26)22-15-12(18)7-11(19)8-13(15)20/h3-8H,2,9H2,1H3,(H,22,26)

InChI Key

FTHUWCZLLWKEEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=NC=C3

Origin of Product

United States

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